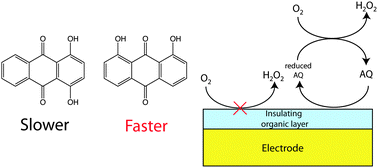Surface modification imparts selectivity, facilitating redox catalytic studies: quinone mediated oxygen reduction†
Physical Chemistry Chemical Physics Pub Date: 2013-04-22 DOI: 10.1039/C3CP50607J
Abstract
Modifying a gold electrode surface with hydroxy-alkyl-thiols significantly reduces the observed rate of


Recommended Literature
- [1] Catalytic conversion of biomass derivatives to lactic acid with increased selectivity in an aqueous tin(ii) chloride/choline chloride system†
- [2] Dynamic emission quenching of a novel ruthenium(ii) complex by carbon dioxide in solution
- [3] A micellar mediated novel method for the determination of selenium in environmental samples using a chromogenic reagent
- [4] Composition design, optical gap and stability investigations of lead-free halide double perovskite Cs2AgInCl6†
- [5] Single-use phosphorimetric sensor for the determination of nalidixic acid in human urine and milk
- [6] Thermodynamic properties of simple ionic mixtures
- [7] Further analytical applications of perxenate
- [8] Synthesis dependent luminescence efficiency in Eu3+ doped polycrystalline YBO3
- [9] The effect of varying solvents for MoS2 treatment on its catalytic efficiencies for HER and ORR†
- [10] Room-temperature bistability in a cobalt-octacyanidotungstate framework showing a charge-transfer phase transition with a red-blue color change†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
1-Palmitoyl-3-stearoylglycerol
CAS no.: 17708-08-6
-
CAS no.: 19396-73-7









